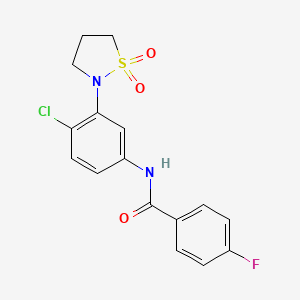
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide, commonly known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. It is a member of the thiazolidinedione family of compounds, which are known to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. COTI-2 has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer, among others.
作用機序
COTI-2 has been shown to target mutant p53, a common mutation found in many types of cancer. Mutant p53 is known to promote tumor growth and survival, and is associated with poor prognosis and resistance to therapy. COTI-2 binds to mutant p53 and restores its normal function, leading to inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile in humans. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth, and to modulate the immune system, suggesting that it may have additional anticancer effects beyond its direct effects on cancer cells.
実験室実験の利点と制限
One advantage of COTI-2 is its specificity for mutant p53, which makes it a potentially effective therapy for cancers with this mutation. However, its effectiveness may be limited in cancers that do not have mutant p53, and further research is needed to determine its efficacy in these cancers. In addition, the optimal dosing and administration of COTI-2 in humans have not yet been established, and clinical trials are needed to determine its safety and efficacy in humans.
将来の方向性
Future research on COTI-2 could focus on several areas, including:
1. Further preclinical studies to determine its efficacy in different types of cancer and in combination with other therapies.
2. Clinical trials to determine its safety and efficacy in humans, and to establish optimal dosing and administration.
3. Development of biomarkers to identify patients who are most likely to benefit from COTI-2 therapy.
4. Development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability.
5. Exploration of its potential use in other diseases beyond cancer, such as inflammatory or autoimmune disorders.
In conclusion, COTI-2 is a promising anticancer agent that targets mutant p53 and has shown efficacy in preclinical models of cancer. Further research is needed to determine its safety and efficacy in humans, and to establish its optimal use in different types of cancer and in combination with other therapies.
合成法
The synthesis of COTI-2 involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid to yield 4-chloro-3-(4-fluoroanilino)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxidoisothiazolidine to yield COTI-2.
科学的研究の応用
COTI-2 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition, COTI-2 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
特性
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-7-6-13(10-15(14)20-8-1-9-24(20,22)23)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,1,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGCYUAQNFBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-oxime](/img/structure/B3002524.png)
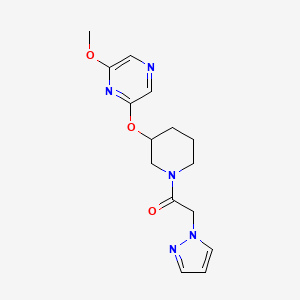
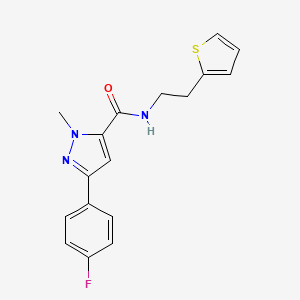
![Ethyl 5-(2-(4-ethoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002529.png)
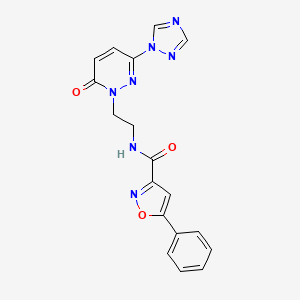
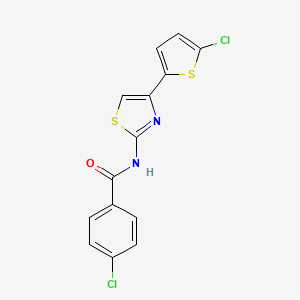
![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3002535.png)
![[2-(3-Methoxypropylamino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3002536.png)
![[4-(4-fluorophenyl)-5-methyl-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid](/img/structure/B3002537.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002539.png)
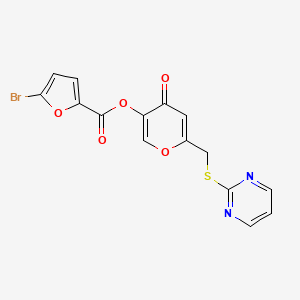
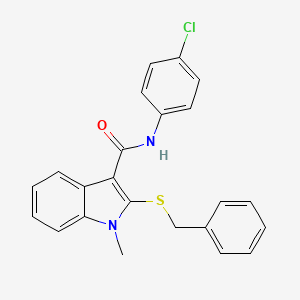
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-4-methylpentanoic acid](/img/structure/B3002545.png)
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3002546.png)